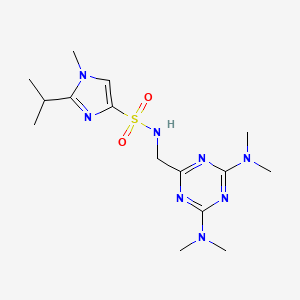![molecular formula C10H9N7S B2532250 5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-36-5](/img/structure/B2532250.png)
5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a thiadiazole ring and a pyrazole ring, making it a potential candidate for various biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine. One direction is the development of new derivatives with improved solubility and reduced toxicity. Another direction is the investigation of its potential therapeutic effects in various diseases, such as cancer, diabetes, and microbial infections. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential biological activities.
Métodos De Síntesis
The synthesis of 5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be achieved through a multi-step process. The first step involves the synthesis of 5-aminopyridine-2-carboxylic acid, which is then reacted with hydrazine hydrate to form 5-aminopyridine-2-carbohydrazide. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine and thiocarbonyldiimidazole to yield the final product.
Aplicaciones Científicas De Investigación
5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant properties. These properties make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
5-[1-(5-aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7S/c11-6-1-2-8(13-5-6)17-4-3-7(16-17)9-14-15-10(12)18-9/h1-5H,11H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGBINUEMPVFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=N2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)



![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)


![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)


